molecular formula C17H11Cl2NOS B2608427 1-(3,4-Dichlorophenyl)-2-quinolin-2-ylsulfanylethanone CAS No. 690642-97-8

1-(3,4-Dichlorophenyl)-2-quinolin-2-ylsulfanylethanone

Cat. No. B2608427
CAS RN: 690642-97-8
M. Wt: 348.24
InChI Key: JMDXFDKAHBTZDB-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-2-quinolin-2-ylsulfanylethanone, commonly known as DCQ, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a synthetic molecule that belongs to the class of quinoline derivatives and has been found to exhibit a range of interesting biological activities, making it a promising candidate for further investigation.

Scientific Research Applications

Synthesis and Chemical Behavior

1-(3,4-Dichlorophenyl)-2-quinolin-2-ylsulfanylethanone is a compound that falls within the broader class of chemicals explored for various synthetic and mechanistic purposes in organic chemistry. Although direct research on this specific compound is limited, studies on related quinoline derivatives provide insight into the potential applications and behaviors of such compounds in scientific research.

  • Synthetic Applications

    Research into related quinoline compounds demonstrates their utility in synthesizing novel organic molecules. For instance, the development of novel 1,6,8-triaryl-1H-pyrazolo[4,3-c]quinolines via reactions involving quinoline derivatives highlights the potential for this compound to serve as a precursor or intermediate in complex synthetic pathways (Maluleka & Mphahlele, 2013).

  • Mechanistic Insights

    The study of quinoline derivatives in reactions, such as Rh(I)-catalyzed carbon–carbon double-bond formation, not only reveals the reactivity and versatility of quinoline cores but also provides valuable mechanistic insights that could be applicable to this compound (Zhang, Wang, & Wang, 2013).

Potential Biological Applications

While the explicit biological applications of this compound were not directly found, research on similar quinoline derivatives provides a glimpse into the potential areas of interest:

  • Anticancer Activity

    Certain quinoline derivatives have shown promise as potential anticancer agents, suggesting a possible avenue of investigation for this compound in the development of novel therapeutics (Via, Gia, Gasparotto, & Ferlin, 2008).

  • Pharmacological Properties

    The exploration of new quinoline derivatives for their anticonvulsant pharmacological activity presents an area where this compound could potentially contribute, either as a lead compound or a structural analog (Shivaji & Rajendra, 2022).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-2-quinolin-2-ylsulfanylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2NOS/c18-13-7-5-12(9-14(13)19)16(21)10-22-17-8-6-11-3-1-2-4-15(11)20-17/h1-9H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDXFDKAHBTZDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SCC(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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